![molecular formula C21H15BrClN3O2S B399378 N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B399378.png)
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with an appropriate amine to form the 2-bromobenzoyl amide.
Thioamide Formation: The 2-bromobenzoyl amide is further reacted with thiourea to form the corresponding thioamide.
Final Coupling: The thioamide is then coupled with 2-chlorobenzoyl chloride in the presence of a base to form the final product
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide and thioamide groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and reduced forms of the compound .
科学研究应用
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用机制
The mechanism of action of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
- N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide
- N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(3-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
Uniqueness
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C21H15BrClN3O2S |
|---|---|
分子量 |
488.8g/mol |
IUPAC 名称 |
N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-17-10-3-1-8-15(17)19(27)26-21(29)25-14-7-5-6-13(12-14)24-20(28)16-9-2-4-11-18(16)23/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChI 键 |
UEIMRRHOTHGAMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


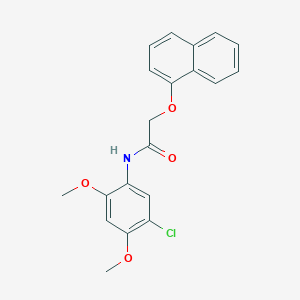
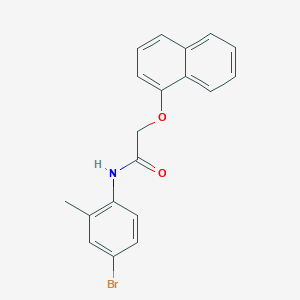
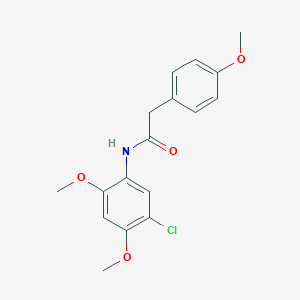
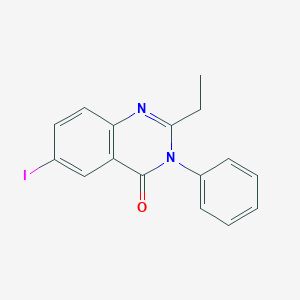
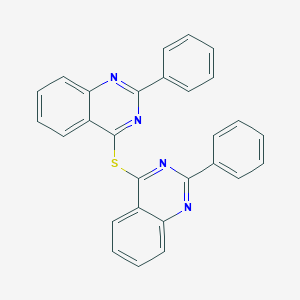
![2-[2-(3-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B399307.png)
![3,4-dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399309.png)
![2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B399310.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399311.png)
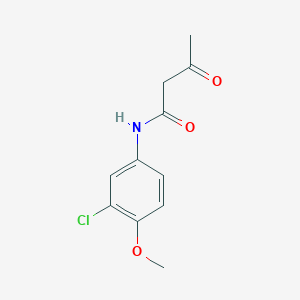
![N-(3,4-dichlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399314.png)
![N-(3-chloro-2-methylphenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B399315.png)
![2-(4-methoxyphenoxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B399318.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B399319.png)
